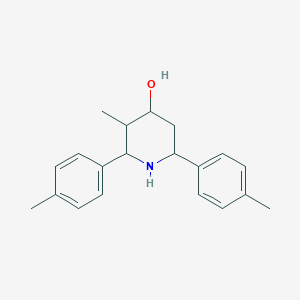
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol is a chemical compound belonging to the piperidinol family This compound is characterized by its piperidine ring structure, substituted with methyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol typically involves the condensation of appropriate ketones, aldehydes, and ammonium acetate. The reaction is carried out in a solvent such as benzene, with triethylamine acting as a base. The process involves the following steps:
Condensation Reaction: The starting materials, including ketones and aldehydes, are mixed in a 1:2:1 ratio with ammonium acetate.
Cyclization: The mixture undergoes cyclization to form the piperidine ring.
Reduction: The intermediate product is then reduced to yield the final piperidinol compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidinol structure.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced piperidinol derivatives.
Substitution: Formation of substituted phenyl or methyl derivatives.
Applications De Recherche Scientifique
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime .
- 1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone .
Uniqueness
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H25NO |
|---|---|
Poids moléculaire |
295.4g/mol |
Nom IUPAC |
3-methyl-2,6-bis(4-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C20H25NO/c1-13-4-8-16(9-5-13)18-12-19(22)15(3)20(21-18)17-10-6-14(2)7-11-17/h4-11,15,18-22H,12H2,1-3H3 |
Clé InChI |
XUTBFEKNQJBEOI-UHFFFAOYSA-N |
SMILES |
CC1C(CC(NC1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)O |
SMILES canonique |
CC1C(CC(NC1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















